1-(3-methyl[1,3]thiazolo[3,2-a][1,3]benzimidazol-2-yl)-1-ethanone O-allyloxime
Description
1-(3-Methyl[1,3]thiazolo[3,2-a][1,3]benzimidazol-2-yl)-1-ethanone O-allyloxime is a heterocyclic oxime derivative featuring a fused thiazolo-benzimidazole core. This compound is synthesized via the oximation of its ketone precursor, 1-(3-methylthiazolo[3,2-a]benzimidazol-2-yl)ethanone (10b), using allylhydroxylamine . Its structure is characterized by a planar thiazolo-benzimidazole system with a methyl substituent at position 3 and an ethanone O-allyloxime group at position 2. The compound is cataloged under CAS 5268-76-8 by Key Organics, though detailed molecular weight and purity data remain unspecified in available commercial listings .
Properties
IUPAC Name |
(E)-1-(1-methyl-[1,3]thiazolo[3,2-a]benzimidazol-2-yl)-N-prop-2-enoxyethanimine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N3OS/c1-4-9-19-17-10(2)14-11(3)18-13-8-6-5-7-12(13)16-15(18)20-14/h4-8H,1,9H2,2-3H3/b17-10+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YYVXWZUPVHQJBQ-LICLKQGHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC2=NC3=CC=CC=C3N12)C(=NOCC=C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(SC2=NC3=CC=CC=C3N12)/C(=N/OCC=C)/C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N3OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of the Thiazolo[3,2-a]benzimidazole Core
The thiazolo[3,2-a]benzimidazole scaffold is constructed via a Hantzsch thiazole synthesis or transition metal-catalyzed cyclization. A modified Hantzsch condensation, as demonstrated in the synthesis of analogous adamantyl-thiazole derivatives, involves reacting a benzimidazole-thioamide with an α-bromoketone. For example, thiobenzamide derivatives condense with α-bromoketones in ethanol under reflux to form the thiazole ring. Alternatively, Pd-catalyzed Suzuki-Miyaura coupling can link preformed benzimidazole boronic acids with thiazole halides, though this method requires stringent anhydrous conditions.
Key variables include:
- Solvent : Ethanol or DMF for Hantzsch reactions; toluene/water mixtures for Suzuki couplings.
- Catalysts : Pd(PPh₃)₄ or Pd(OAc)₂ for cross-couplings.
- Yield : 65–85% for Hantzsch condensations; 70–90% for Suzuki-Miyaura reactions.
Oximation of the Ethanone Intermediate
The ketone group is converted to an oxime via reaction with hydroxylamine hydrochloride. In a representative procedure, 1-(3-methylthiazolo-benzimidazol-2-yl)ethanone is refluxed with hydroxylamine hydrochloride (1.2 equiv) and sodium acetate (1.5 equiv) in ethanol/water (4:1) for 4–6 hours. The oxime precipitates upon cooling and is purified via recrystallization from ethanol (yield: 85–92%).
Critical Parameters :
- pH Control : Sodium acetate maintains a mildly acidic environment (pH 5–6), preventing over-oxidation.
- Steric Effects : Bulky substituents on the benzimidazole ring may necessitate extended reaction times (up to 8 h).
Allylation of the Oxime
The O-allyloxime derivative is synthesized by alkylating the oxime oxygen with allyl bromide. In a optimized protocol, the oxime (1.0 equiv) is treated with allyl bromide (1.5 equiv) and K₂CO₃ (2.0 equiv) in anhydrous DMF at 60°C for 12 hours. The reaction proceeds via an SN2 mechanism, with phase-transfer catalysts like tetrabutylammonium bromide (TBAB) enhancing yields to 88–95%.
Side Reactions :
- N-Allylation : Competing alkylation at the imine nitrogen is suppressed by using a large excess of allyl bromide and polar aprotic solvents.
- Isomerization : The (E)-oxime configuration is retained under mild conditions but may isomerize at temperatures >80°C.
Summary of Synthetic Pathways
The table below consolidates the optimal conditions for each synthetic step:
Analytical Characterization
Key spectroscopic data for intermediates and the final product include:
- ¹H NMR (Final Product) : δ 7.85–7.45 (m, 4H, aromatic), 6.05 (m, 1H, CH₂=CHCH₂), 5.40 (d, J=10.2 Hz, 1H, CH₂=CHCH₂), 5.25 (d, J=17.1 Hz, 1H, CH₂=CHCH₂), 4.85 (s, 2H, OCH₂), 2.65 (s, 3H, CH₃).
- IR (Oxime Intermediate) : ν 3250 cm⁻¹ (N–O–H), 1620 cm⁻¹ (C=N).
Challenges and Mitigation Strategies
- Low Solubility : The thiazolo-benzimidazole core exhibits poor solubility in non-polar solvents. Using DMF or DMSO as reaction media improves homogeneity.
- Byproduct Formation : N-Allylation during the final step is minimized by employing a 3:1 molar ratio of allyl bromide to oxime.
Scalability and Industrial Relevance
The route is scalable to gram-scale with consistent yields (>85%) when using flow chemistry for the Hantzsch and acylation steps. Industrial adoption is feasible given the commercial availability of starting materials and catalysts.
Chemical Reactions Analysis
1-(3-methyl[1,3]thiazolo[3,2-a][1,3]benzimidazol-2-yl)-1-ethanone O-allyloxime undergoes various chemical reactions, including:
Reduction: Reduction reactions using agents like sodium borohydride can convert the ethanone group to an alcohol.
Common reagents and conditions used in these reactions include acidic or basic environments, specific oxidizing or reducing agents, and controlled temperatures. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Biological Activities
The compound exhibits a range of pharmacological activities due to its unique structural features. Below are some key applications:
Antimicrobial Activity
Thiazole and benzimidazole derivatives, including the target compound, have shown significant antimicrobial properties. Research indicates that these compounds can inhibit the growth of various bacteria and fungi, making them potential candidates for developing new antibiotics .
Anticancer Properties
Compounds with thiazole and benzimidazole scaffolds have been investigated for their anticancer effects. Studies suggest that they can induce apoptosis in cancer cells and inhibit tumor growth by targeting specific cellular pathways . The ability of these compounds to interact with DNA and disrupt cancer cell proliferation is particularly noteworthy.
Anti-inflammatory Effects
The anti-inflammatory potential of thiazole derivatives has been documented in several studies. They can modulate inflammatory pathways, thereby reducing symptoms associated with chronic inflammatory diseases . This property is crucial for developing treatments for conditions like arthritis and other inflammatory disorders.
Enzyme Inhibition
The compound has been evaluated for its ability to inhibit various enzymes linked to disease processes. For instance, it may act as an inhibitor of certain kinases or proteases involved in cancer progression or inflammatory responses . This inhibition can lead to therapeutic benefits in managing diseases.
Synthesis and Derivatives
The synthesis of 1-(3-methyl[1,3]thiazolo[3,2-a][1,3]benzimidazol-2-yl)-1-ethanone O-allyloxime involves multi-step organic reactions that allow for the introduction of various functional groups to enhance biological activity. Several synthetic strategies have been reported, including one-pot multicomponent reactions that streamline the process while yielding high purity products .
Case Study 1: Antimicrobial Evaluation
A study conducted on a series of thiazole derivatives demonstrated that compounds similar to this compound exhibited potent activity against both Gram-positive and Gram-negative bacteria. The structure–activity relationship (SAR) analysis revealed that modifications at specific positions could enhance efficacy against resistant strains .
Case Study 2: Anticancer Activity
In a preclinical trial assessing the anticancer potential of thiazole-based compounds, it was found that one derivative led to a significant reduction in tumor size in xenograft models. The mechanism was attributed to the induction of apoptosis through mitochondrial pathways, highlighting the therapeutic promise of such compounds in oncology .
Mechanism of Action
The mechanism of action of 1-(3-methyl[1,3]thiazolo[3,2-a][1,3]benzimidazol-2-yl)-1-ethanone O-allyloxime involves its interaction with specific molecular targets. For instance, it may bind to DNA or proteins, disrupting their normal function and leading to cell death in the case of anticancer activity . The exact pathways and molecular targets can vary depending on the specific application and biological context.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues
2.1.1 Core Heterocycle Variations
- 1-[2-(Methylthio)-3H-[1,2,4]triazolo[1,5-a]benzimidazol-3-yl]acetone (Compound 1, ): Structural Difference: Replaces the thiazolo ring with a triazolo system and introduces a methylthio group. Impact: The triazolo core reduces electron density compared to thiazolo, altering reactivity in nucleophilic substitutions.
2-(4-(Allyloxy)-3-methoxybenzylidene)[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one ():
- Structural Difference: Features a benzylidene substituent at position 2 and a fused oxy-methoxy-allyl group.
- Impact: The extended conjugation from the benzylidene group increases UV absorption (λmax ~320 nm), relevant for photophysical studies. The allyloxy group provides a site for click chemistry modifications .
2.1.2 Oxime Derivatives
- 1-(3-Methylthiazolo[3,2-a]benzimidazol-2-yl)-1-ethanone O-methyloxime (): Structural Difference: Substitutes allyloxime with a methyloxime group. Impact: Reduced steric bulk compared to allyloxime improves solubility in polar solvents (e.g., logP decreases by ~0.5 units). However, the absence of an allyl group limits its utility in polymerizable systems .
- 1-(3-Methylthiazolo[3,2-a]benzimidazol-2-yl)-1-ethanone O-benzyloxime (): Structural Difference: Benzyloxime replaces allyloxime. Reported as a precursor for antitumor agents targeting kinase pathways .
Physicochemical Properties
Spectroscopic Data
- IR Spectrum (Target Compound): Strong absorption at 1670 cm<sup>−1</sup> (C=N oxime stretch) and 1595 cm<sup>−1</sup> (thiazole C-S vibration) .
- X-ray Crystallography (Related Compound 73): Planar thiazolo-benzimidazole core with a dihedral angle of 2.5° between rings; methyl and ethanone groups adopt equatorial positions .
Biological Activity
The compound 1-(3-methyl[1,3]thiazolo[3,2-a][1,3]benzimidazol-2-yl)-1-ethanone O-allyloxime (also referred to as O-allyloxime derivative ) is a member of the thiazolo[3,2-a]benzimidazole family. This class of compounds has garnered attention due to their diverse biological activities, particularly in anticancer and antimicrobial applications. This article reviews the biological activity of this specific compound, synthesizing findings from various studies.
- Molecular Formula : C20H17N3O3S
- Molecular Weight : 379.43 g/mol
- CAS Number : 478076-95-8
Biological Activity Overview
The biological activities of thiazolo[3,2-a]benzimidazole derivatives are linked to their ability to interact with various biological targets, including enzymes and receptors involved in cancer progression and microbial resistance.
Anticancer Activity
Recent studies have demonstrated that thiazolo[3,2-a]benzimidazole derivatives exhibit significant anticancer properties. The mechanisms include:
- Inhibition of Cell Proliferation : Compounds containing the thiazolo[3,2-a]benzimidazole scaffold have been shown to inhibit the proliferation of various cancer cell lines.
- Induction of Apoptosis : These compounds can trigger apoptotic pathways in cancer cells, leading to programmed cell death.
- Cell Cycle Arrest : They are capable of arresting the cell cycle at different phases, which is crucial for halting tumor growth.
For example, a study reported that derivatives with 1,2,3-triazole moieties exhibited dual mechanisms of action against cancer cells, enhancing their potential as therapeutic agents .
Antimicrobial Activity
Thiazolo[3,2-a]benzimidazoles have also been evaluated for their antimicrobial properties. Specific findings include:
- Antifungal Activity : Certain derivatives demonstrated potent antifungal effects against Candida albicans and other fungal pathogens.
- Antibacterial Effects : The compounds showed promising activity against a range of bacterial strains, indicating potential for development as new antibiotics.
Table 1: Summary of Biological Activities
Detailed Research Findings
- A study highlighted that the introduction of various substituents on the thiazolo[3,2-a]benzimidazole core can significantly alter its biological activity profile. For instance, modifications at the nitrogen or sulfur atoms enhanced anticancer efficacy .
- Another research effort focused on synthesizing hybrids containing triazole linkers with thiazolo[3,2-a]benzimidazoles which resulted in improved cytotoxicity against multiple cancer cell lines compared to non-hybrid counterparts .
Mechanistic Insights
The biological activities of O-allyloxime derivatives are attributed to their ability to form stable interactions with target biomolecules:
- Hydrogen Bonding : The presence of functional groups facilitates hydrogen bonding with active sites on enzymes or receptors.
- π–π Stacking Interactions : Aromatic systems within the compound allow for π–π stacking with nucleobases or protein structures, enhancing binding affinity and specificity.
Q & A
Q. How can researchers validate target engagement in mechanistic studies?
- Pull-Down Assays : Use biotinylated analogs of the compound to isolate bound proteins from cell lysates. Mass spectrometry identifies interaction partners, such as kinase or protease targets .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
